molecular formula C20H15N3O8S2 B092004 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- CAS No. 128-99-4

2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-

Cat. No. B092004
CAS RN: 128-99-4
M. Wt: 489.5 g/mol
InChI Key: ZOHPJXCEVYGLJT-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and has been utilized in various fields such as chemistry, biology, and materials science.

Mechanism Of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- is not fully understood. However, it is believed that the compound interacts with various molecules through electrostatic and hydrophobic interactions, leading to changes in its fluorescence properties.

Biochemical And Physiological Effects

2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- has been shown to have minimal biochemical and physiological effects. It is considered to be a non-toxic compound and has been used in various biological assays without any adverse effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- is its unique fluorescence properties, which make it an ideal probe for various biological assays. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, there is potential for the use of this compound in the development of new fluorescent probes for various biological applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- can be achieved through several methods. One of the most common methods involves the reaction of anthracene-2-sulfonic acid with 4-aminobenzenesulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is then heated to a high temperature, and the product is obtained through a series of purification steps.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- has been widely used in scientific research due to its unique properties. It has been utilized as a fluorescent probe in various biological assays, such as the detection of proteins and DNA. This compound has also been used as a pH indicator in chemical reactions and as a catalyst in organic synthesis.

properties

IUPAC Name

1-amino-4-(3-amino-4-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O8S2/c21-12-7-9(5-6-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHPJXCEVYGLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)N)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059594
Record name 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
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Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-

CAS RN

128-99-4
Record name 1-Amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
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Record name 1-Amino-4-(3'-aminophenylamino)anthraquinone-2,4'-disulfonic acid
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Record name 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-4-(3-amino-4-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
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Record name 1-AMINO-4-(3'-AMINOPHENYLAMINO)ANTHRAQUINONE-2,4'-DISULFONIC ACID
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